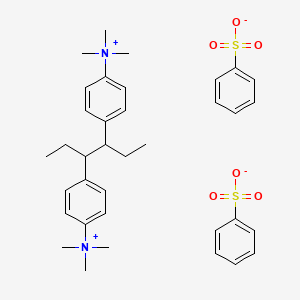
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate typically involves a multi-step process. The initial step often includes the formation of the diethylethylene bridge, followed by the introduction of the p-phenylene groups. The final step involves the addition of trimethylammonium groups and the formation of the dibenzenesulfonate salt. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Addition: The aliphatic components can participate in addition reactions with halogens or hydrogen.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Glutaminase Inhibitor, Compound 968: Shares some structural similarities but has different biological activities.
Diethyl malonate: Another compound with ester groups, used in different chemical reactions.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of ((1,2-Diethylethylene)di-p-phenylene)bis(trimethylammonium), dibenzenesulfonate.
Properties
CAS No. |
24397-06-6 |
|---|---|
Molecular Formula |
C36H48N2O6S2 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
benzenesulfonate;trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium |
InChI |
InChI=1S/C24H38N2.2C6H6O3S/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;2*7-10(8,9)6-4-2-1-3-5-6/h11-18,23-24H,9-10H2,1-8H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |
InChI Key |
PTMQBNVKPNRIIF-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
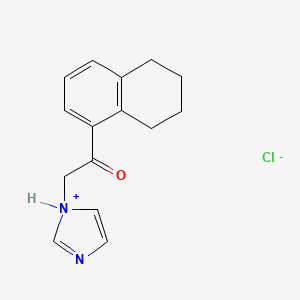
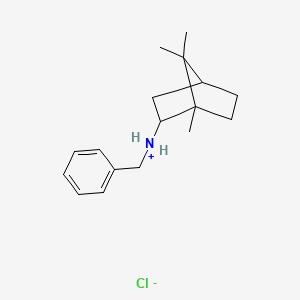

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)

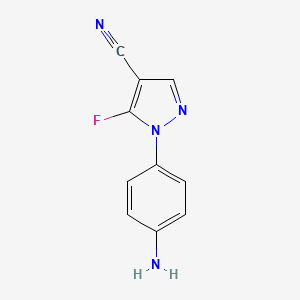
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

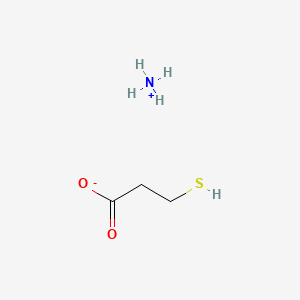
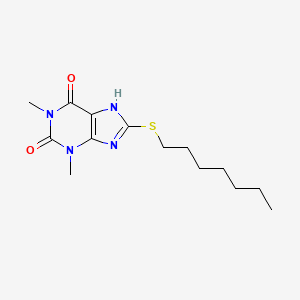
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
